2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXUCBAQZJITKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383528 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29668-43-7 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Scaffolding Intermediate

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic aldehyde built upon the privileged 2,3-dihydro-1,4-benzodioxine scaffold. This core structure is a cornerstone in medicinal chemistry, appearing in a range of biologically active molecules and approved pharmaceuticals.[1][2][3] Its utility stems from the rigid, yet conformationally defined, dioxine ring fused to a benzene ring, which allows for precise spatial orientation of substituents to interact with biological targets.[2] The aldehyde functional group at the 5-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into alkenes via Wittig-type reactions.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the essential physical and chemical properties of this compound. A thorough understanding of these characteristics is paramount for its effective use in synthesis, purification, and the development of novel chemical entities. We will delve into its core physicochemical data, spectroscopic signature, and the self-validating experimental protocols required for its definitive characterization.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both reactive and non-reactive environments. For a synthetic intermediate, properties like melting point and solubility are critical for practical handling, reaction setup, and purification strategy design. The melting point, in particular, serves as an initial, rapid indicator of sample purity.

| Property | Value | Source |

| CAS Number | 29668-43-7 | [5][6][7][8] |

| Molecular Formula | C₉H₈O₃ | [5][6][7] |

| Molecular Weight | 164.16 g/mol | [5][6][7] |

| Appearance | White to light yellow solid/crystal powder | [4][9] |

| Melting Point | 62 °C | [5] |

| Boiling Point | 283.6 ± 29.0 °C (Predicted) | [5] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as DMF, Ethyl Acetate, CH₂Cl₂; poorly soluble in water. | [4][10] |

These properties are foundational. For instance, the moderate melting point suggests the compound is a stable solid at room temperature, simplifying storage and weighing. Its solubility profile, inferred from synthetic procedures where it is extracted into ethyl acetate or purified using dichloromethane, dictates the choice of solvents for reactions and chromatographic purification.[4][10]

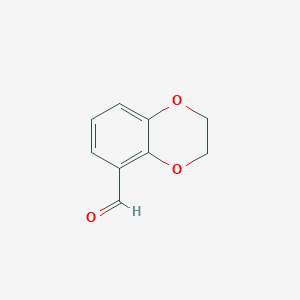

Caption: Molecular structure of the target compound.

Spectroscopic and Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound requires a multi-technique approach. Each method provides a piece of the structural puzzle, and together they form a self-validating system that ensures trustworthiness in research outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this molecule, one would expect to see:

-

A downfield singlet (δ 9.5-10.5 ppm) characteristic of the aldehyde proton (-CHO).

-

A series of multiplets or doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

-

Two multiplets, typically around δ 4.2-4.4 ppm, corresponding to the four protons of the ethylenedioxy (-O-CH₂-CH₂-O-) bridge of the dioxine ring.[10]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key expected signals include:

-

A highly deshielded signal for the aldehyde carbonyl carbon (δ 185-200 ppm).

-

Signals in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring.

-

Signals for the two methylene carbons of the dioxine ring (δ 60-70 ppm).[10]

-

Causality Behind Experimental Choice: The distinct chemical shifts, particularly of the aldehyde proton and carbon, provide unambiguous confirmation of this functional group. The integration of the proton signals should correspond to the number of protons in each environment, offering quantitative validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

-

Key Absorptions:

-

A strong, sharp absorption band around 1680-1715 cm⁻¹ is the most definitive peak, corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.[11]

-

Bands in the 2700-2900 cm⁻¹ region (often a pair) are characteristic of the C-H stretch of the aldehyde.

-

Strong absorptions around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are indicative of the C-O (ether) stretches from the dioxine ring.

-

Multiple bands in the 1450-1600 cm⁻¹ region represent the C=C stretching vibrations within the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation patterns.

-

Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds precisely to the calculated exact mass of C₉H₈O₃ (164.0473 g/mol ).[12] The fragmentation pattern would likely show losses related to the aldehyde group (e.g., loss of CO) and fragments characteristic of the benzodioxine core.

Protocols for Characterization and Quality Control

To ensure scientific integrity, every batch of a research chemical must be validated. The following protocols outline a robust workflow for the comprehensive characterization of this compound.

Caption: A self-validating workflow for quality control.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment due to its high resolution and sensitivity. An isocratic method is often sufficient for routine purity checks, while a gradient method is superior for resolving closely related impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or at the absorbance maximum determined by a photodiode array (PDA) detector.

-

Injection Volume: 10 µL.

-

-

Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

-

-

Trustworthiness: The system is validated by running a blank (mobile phase only) to ensure no system peaks interfere. The result should be reproducible across multiple injections.

Protocol 2: Structural Confirmation via NMR Spectroscopy

-

Expertise & Rationale: This protocol provides definitive structural confirmation. Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃. If solubility is an issue, DMSO-d₆ can be used as an alternative.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

-

Trustworthiness: The combination of ¹H and ¹³C data must be fully consistent with the proposed structure. The chemical shifts, coupling patterns, and integrations must align with theoretical predictions and data from related compounds.[10]

Conclusion

This compound is a valuable building block whose effective application hinges on a precise understanding of its physical properties. This guide has detailed its core physicochemical characteristics and provided robust, field-proven protocols for its comprehensive analysis. By employing this multi-faceted, self-validating approach to characterization—combining chromatographic purity assessment with definitive spectroscopic elucidation—researchers, scientists, and drug development professionals can proceed with confidence in the integrity of their starting material, ensuring the reliability and reproducibility of their scientific outcomes.

References

- 1,4-BENZODIOXANE-5-CARBOXALDEHYDE - ChemBK. ChemBK. [Link]

- Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). [Link]

- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem. PubChem. [Link]

- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. MDPI. [Link]

- This compound, Thermo Scientific. Fisher Scientific. [Link]

- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]

- This compound - Appretech Scientific Limited. Appretech Scientific Limited. [Link]

- Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Arom

- chemistry-and-pharmacology-of-benzodioxanes.pdf. Trade Science Inc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. appretech.com [appretech.com]

- 8. CAS 29668-43-7 | this compound - Synblock [synblock.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its unique conformational properties and ability to engage in various non-covalent interactions have made it a cornerstone for the design of novel therapeutics. This guide focuses on a key derivative, 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, a versatile building block for the synthesis of a wide range of complex molecules. As a Senior Application Scientist, my goal is to provide a comprehensive resource that is not only technically sound but also offers practical insights into the causality behind experimental choices, ensuring a self-validating system of protocols and data.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 29668-43-7, is an aromatic aldehyde featuring a benzodioxane ring system. The strategic placement of the formyl group at the 5-position, ortho to one of the ether linkages, significantly influences its reactivity and potential for further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 29668-43-7 | [1] |

| Melting Point | 62 °C | [2] |

| Boiling Point | 283.6 ± 29.0 °C (Predicted) | [2] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white powder/solid |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the Williamson ether synthesis, a reliable method for forming ether linkages. This approach utilizes a catechol derivative and a dihaloalkane. For the target molecule, the logical starting materials are 2,3-dihydroxybenzaldehyde and 1,2-dibromoethane.

Start [label="Starting Materials:\n2,3-Dihydroxybenzaldehyde\n1,2-Dibromoethane", shape=cylinder, fillcolor="#FBBC05"]; Reaction [label="Williamson Ether Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)\nHeat (Reflux)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization,\nColumn Chromatography)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound", shape=octagon, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", peripheries=2];

Start -> Reaction; Conditions -> Reaction [dir=back]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from the synthesis of a related compound, methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate.[5] The rationale for choosing a carbonate base like potassium carbonate (K₂CO₃) is its sufficient basicity to deprotonate the phenolic hydroxyl groups of 2,3-dihydroxybenzaldehyde, initiating the nucleophilic attack on 1,2-dibromoethane, while being mild enough to avoid side reactions with the aldehyde functionality. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anions.

Materials:

-

2,3-Dihydroxybenzaldehyde

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous DMF, add 2,3-dihydroxybenzaldehyde (1.0 equivalent).

-

Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-12 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and the electron-donating effect of the ether oxygens.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | ~10.3 | s | - | The aldehyde proton is highly deshielded and appears as a singlet. |

| Aromatic (H6) | ~7.4 | dd | ~7.9, 1.8 | Ortho and meta coupling. |

| Aromatic (H7) | ~6.9 | t | ~7.9 | Ortho coupling to two neighboring protons. |

| Aromatic (H8) | ~7.1 | dd | ~7.9, 1.7 | Ortho and meta coupling. |

| Dioxane (-OCH₂CH₂O-) | ~4.3-4.4 | m | - | The two methylene groups of the dioxane ring are diastereotopic and will appear as a complex multiplet.[5] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | ~190 | The carbonyl carbon is significantly deshielded. |

| Aromatic (C5) | ~125 | Carbon bearing the aldehyde group. |

| Aromatic (C4a, C8a) | ~142, ~144 | Quaternary carbons of the fused rings. |

| Aromatic (C6, C7, C8) | ~118 - 124 | Aromatic carbons. |

| Dioxane (-OCH₂CH₂O-) | ~64-65 | The two methylene carbons of the dioxane ring.[5] |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2850 and ~2750 | C-H stretch of the aldehyde | Medium |

| ~1680 | C=O stretch of the aromatic aldehyde | Strong |

| ~1600, ~1480 | C=C stretch of the aromatic ring | Medium to Strong |

| ~1260 | C-O stretch of the aryl ether | Strong |

| ~1050 | C-O stretch of the aliphatic ether | Strong |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used for structural confirmation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 164.16

-

Key Fragmentation Peaks:

-

m/z = 163 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde.

-

m/z = 135 ([M-CHO]⁺): Loss of the formyl group.

-

m/z = 107: Further fragmentation of the benzodioxane ring.

-

Reactivity of the Formyl Group

The aldehyde functionality at the 5-position of the benzodioxane ring is the primary site of reactivity. Its proximity to the ether oxygen influences its electrophilicity.

Aldehyde [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., KMnO₄, CrO₃)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., NaBH₄, LiAlH₄)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic Addition\n(e.g., Grignard, Wittig)", shape=note, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Reductive_Amination [label="Reductive Amination\n(Amine + Reducing Agent)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Carboxylic_Acid [label="Corresponding\nCarboxylic Acid", shape=box]; Alcohol [label="Corresponding\nAlcohol", shape=box]; Alkene_or_Alcohol [label="Alkene or Secondary Alcohol", shape=box]; Amine [label="Corresponding\nAmine", shape=box];

Aldehyde -> Carboxylic_Acid [label="Oxidation"]; Oxidation -> Carboxylic_Acid [style=invis]; Aldehyde -> Alcohol [label="Reduction"]; Reduction -> Alcohol [style=invis]; Aldehyde -> Alkene_or_Alcohol [label="Nucleophilic Addition"]; Nucleophilic_Addition -> Alkene_or_Alcohol [style=invis]; Aldehyde -> Amine [label="Reductive Amination"]; Reductive_Amination -> Amine [style=invis]; }

Key reactions of the formyl group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/sulfuric acid).

-

Reduction: Reduction of the aldehyde to the corresponding primary alcohol, (2,3-dihydro-1,4-benzodioxin-5-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄) or more powerful reagents such as lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

-

Grignard and Organolithium Reagents: Reaction with organometallic reagents will yield secondary alcohols.

-

Wittig Reaction: The Wittig reaction with phosphorus ylides provides a route to various vinyl-substituted benzodioxanes.

-

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding secondary or tertiary amines. This is a crucial transformation for introducing nitrogen-containing functionalities.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxine scaffold is a key pharmacophore in a variety of biologically active molecules. This compound serves as a critical starting material for the synthesis of these compounds.

A notable application is in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. For instance, the corresponding carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a PARP1 inhibitor and served as a lead compound for further optimization.[5] The aldehyde functionality allows for the facile introduction of diverse substituents and pharmacophoric groups to explore the structure-activity relationship (SAR) and enhance potency and selectivity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[3]

-

Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

-

Inhalation: If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a foundational understanding of its chemical properties and practical methodologies for its synthesis and handling, empowering researchers to leverage this important scaffold in their drug discovery and development endeavors.

References

- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).

- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem. (n.d.).

- Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (n.d.).

- Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. (2017, January). University of Washington.

- 1,4-BENZODIOXANE-5-CARBOXALDEHYDE - ChemBK. (n.d.).

- This compound - Appretech Scientific Limited. (n.d.).

Sources

- 1. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 7. depts.washington.edu [depts.washington.edu]

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the synthesis and application of heterocyclic scaffolds. We will delve into the specific attributes of this compound, a key building block whose structural motif is integral to a variety of pharmacologically active agents.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, renowned for its conformational rigidity and ability to engage with a multitude of biological targets.[1] Its presence is noted in compounds designed as agonists and antagonists for adrenergic and serotoninergic receptors, as well as in novel anticancer and antibacterial agents.[1] The subject of this guide, the 5-carbaldehyde derivative, is a critical intermediate for introducing further chemical diversity, enabling the synthesis of potent enzyme inhibitors and other therapeutic candidates.[2] This document provides the foundational knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [3][4][5] |

| Molecular Weight | 164.16 g/mol | [3][4][5] |

| CAS Number | 29668-43-7 | [3][4][5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 62 °C | [3] |

| Boiling Point (Predicted) | 283.6 ± 29.0 °C | [3] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [3] |

Synthesis and Mechanistic Rationale

The construction of the 2,3-dihydro-1,4-benzodioxine ring system is most commonly achieved via a Williamson ether synthesis. This strategy involves the reaction of a catechol precursor with a 1,2-dielectrophile. For the synthesis of the 5-carbaldehyde isomer, the logical starting material is 2,3-dihydroxybenzaldehyde.

Causality of Experimental Design:

-

Starting Material: 2,3-dihydroxybenzaldehyde provides the required catechol moiety with the aldehyde group correctly positioned to become the 5-substituent on the final benzodioxine ring.

-

Reagent: 1,2-Dibromoethane (or 1,2-dichloroethane) serves as the two-carbon electrophilic linker that forms the dioxane ring.[2][6]

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed.[2][7] Its role is to deprotonate the phenolic hydroxyl groups of the catechol, forming a dianion. This nucleophilic species then attacks the 1,2-dihaloethane in a double Sₙ2 reaction to close the ring. The choice of K₂CO₃ is strategic; it is strong enough to facilitate the reaction but mild enough to prevent side reactions involving the sensitive aldehyde group.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal.[2][6][7] It effectively dissolves the ionic intermediates and reactants while not participating in the reaction itself, thus promoting the Sₙ2 mechanism.

-

Temperature: The reaction is typically heated under reflux to ensure a sufficient rate of reaction for both etherification steps.[2]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.[2][6]

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.2 eq), and 40 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1,2-dibromoethane (1.05 eq) to the mixture dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Strategic Importance in Drug Discovery

The aldehyde functional group at the 5-position is not merely a passive substituent; it is a versatile chemical handle for diversification. It serves as an electrophilic center, readily participating in a wide array of chemical transformations to build more complex molecular architectures.

A prime example of its utility is in the synthesis of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.[2] PARP1 is a critical enzyme in the DNA single-strand break repair pathway, and its inhibition is a clinically validated strategy in oncology. The 5-carbaldehyde can be oxidized to the corresponding 5-carboxylic acid, which is then converted to a 5-carboxamide.[2] This carboxamide moiety is often crucial for binding to the nicotinamide-binding pocket of the PARP1 enzyme.

Analytical Characterization Workflow

Rigorous structural confirmation is non-negotiable. A combination of spectroscopic methods is required to validate the identity and purity of the synthesized this compound.

Protocol: Sample Preparation and Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm), three aromatic protons on the benzene ring (~6.9-7.5 ppm), and two sets of methylene protons from the dioxane ring, which will appear as multiplets around 4.3-4.4 ppm.[2]

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (~115-150 ppm), and the two equivalent methylene carbons of the dioxane ring (~64 ppm).[2]

-

-

Mass Spectrometry (MS):

-

Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary ion observed should correspond to the molecular weight [M+H]⁺ at m/z 165.05 or the molecular ion [M]⁺ at m/z 164.05.

-

-

Infrared (IR) Spectroscopy:

-

Preparation: Analyze as a KBr pellet or a thin film.

-

Analysis: Expect a strong, characteristic C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. Also look for C-O-C ether stretches around 1250 cm⁻¹ and aromatic C=C stretches around 1600 cm⁻¹.

-

Conclusion

This compound is more than a catalog chemical; it is a strategically valuable intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis and the chemical versatility of its aldehyde group provide a reliable entry point into novel classes of pharmacologically relevant molecules, most notably PARP1 inhibitors. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and intelligent application in research and development settings.

References

- ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE.

- Appretech Scientific Limited. (n.d.). This compound.

- Pati, H. N., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(10), 2445.

- Fisher Scientific. (n.d.). This compound, Thermo Scientific.

- Mazzotta, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.

- PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. National Center for Biotechnology Information.

- Wang, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19340.

- Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- Sgrignani, J., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(19), 10738.

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. appretech.com [appretech.com]

- 5. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its rigid scaffold and functional handles make it a valuable intermediate in the development of novel therapeutic agents, particularly those targeting a range of biological receptors.[1] A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is paramount for its effective utilization in research and development. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and the experimental protocols for their acquisition.

The 2,3-dihydro-1,4-benzodioxine moiety is found in numerous biologically active molecules.[1] The precise positioning of substituents on the aromatic ring is crucial for pharmacological activity, making unambiguous characterization of isomers like the 5-carbaldehyde essential. This guide will delve into the distinct spectral signatures that arise from the placement of the aldehyde group at the C-5 position.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for the 2,3-dihydro-1,4-benzodioxine ring system will be used.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on analysis of closely related analogs and established substituent effects.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.3 | s | - | 1H | H-aldehyde |

| ~7.4 | dd | ~8.0, 1.5 | 1H | H-6 |

| ~7.1 | t | ~8.0 | 1H | H-7 |

| ~7.0 | dd | ~8.0, 1.5 | 1H | H-8 |

| ~4.35 | m | - | 4H | O-CH₂-CH₂-O |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. It is expected to appear as a sharp singlet far downfield, a characteristic feature of aromatic aldehydes.[4][5]

-

Aromatic Protons (~7.0-7.4 ppm): The three aromatic protons (H-6, H-7, and H-8) will appear as a complex set of multiplets. The aldehyde group at C-5 will deshield the ortho proton (H-6) and the para proton (H-7) to a lesser extent, while the meta proton (H-8) will be least affected. H-6 and H-8 are expected to be doublets of doublets due to coupling with their ortho and meta neighbors, while H-7, being ortho to both H-6 and H-8, will likely appear as a triplet.

-

Dioxin Protons (~4.35 ppm): The four protons of the ethylenedioxy bridge are chemically equivalent in a time-averaged sense due to rapid conformational flexing. They typically appear as a multiplet or a singlet around 4.3 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | C=O (aldehyde) |

| ~148 | C-4a |

| ~144 | C-8a |

| ~128 | C-7 |

| ~125 | C-5 |

| ~122 | C-6 |

| ~118 | C-8 |

| ~64.5 | O-CH₂-CH₂-O |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~191 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, typically around 190-200 ppm.[5]

-

Aromatic Carbons (~118-148 ppm): The six aromatic carbons will give rise to six distinct signals. The two carbons attached to the oxygen atoms of the dioxin ring (C-4a and C-8a) will be the most deshielded among the aromatic carbons, appearing around 144-148 ppm. The carbon bearing the aldehyde group (C-5) will also be significantly deshielded. The remaining aromatic carbons (C-6, C-7, C-8) will resonate in the typical aromatic region of 118-128 ppm.

-

Dioxin Carbons (~64.5 ppm): The two equivalent methylene carbons of the ethylenedioxy bridge will appear as a single peak in the upfield region, characteristic of sp³-hybridized carbons attached to oxygen.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2850 & ~2750 | Medium | C-H Stretch | Aldehyde |

| ~1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch | Aryl Ether |

| ~1040 | Strong | C-O Stretch | Aliphatic Ether |

Interpretation of the IR Spectrum:

-

Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of two medium-intensity bands in this region, known as Fermi doublets, is a hallmark of an aldehyde C-H bond.[4]

-

Carbonyl C=O Stretch (~1685 cm⁻¹): A very strong and sharp absorption band in this region is characteristic of the carbonyl group of an aromatic aldehyde. Conjugation with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.[7]

-

Aromatic C=C Stretch (~1600 & ~1480 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

Ether C-O Stretches (~1260 & ~1040 cm⁻¹): The strong absorption around 1260 cm⁻¹ is attributed to the asymmetric stretching of the aryl-oxygen bond, while the band around 1040 cm⁻¹ corresponds to the symmetric stretching of the aliphatic ether linkages in the dioxin ring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 4: Predicted Key Mass Spectral Data (Electron Ionization)

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 163 | [M-H]⁺ |

| 135 | [M-CHO]⁺ |

| 107 | [M-CHO-CO]⁺ |

| 79 | [C₆H₅O]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion ([M]⁺, m/z 164): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (164.16 g/mol ).[10]

-

[M-H]⁺ (m/z 163): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes, leading to a strong peak at M-1.[11]

-

[M-CHO]⁺ (m/z 135): Loss of the formyl radical (•CHO) is another characteristic fragmentation, resulting in a benzodioxine cation.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can lead to the peak at m/z 107. Further fragmentation of the benzodioxine ring can produce smaller aromatic fragments like the one observed at m/z 79.

Caption: Proposed mass spectral fragmentation pathway.

Experimental Methodologies

The following protocols are generalized for the acquisition of high-quality spectral data for a solid aromatic compound like this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently agitate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum, followed by ¹³C NMR and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.[12]

-

IR Sample Preparation and Acquisition (ATR Method)

-

Sample Preparation:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[13]

-

-

Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing solid samples with minimal preparation, as it does not require grinding or pressing pellets.[14]

-

Data Acquisition:

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

GC-MS Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Rationale: Gas Chromatography requires the sample to be volatile and thermally stable. Dissolving the sample in a volatile solvent allows for injection into the hot GC inlet where it will be vaporized.[15]

-

Data Acquisition:

-

Set the GC-MS parameters. A typical setup for aromatic compounds would involve:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

The acquired data will consist of a chromatogram showing the separation of components over time and a mass spectrum for each eluting peak.

-

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its identity and provides a foundation for understanding its chemical reactivity and potential biological interactions. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for researchers working with this important chemical entity, facilitating its effective application in drug discovery and chemical synthesis.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Irvine. (n.d.). Sample preparation for FT-IR.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?

- MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.

- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

- MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.

- National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][15][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][15][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

- Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting.

- ACS Publications. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][15][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][15][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors.

- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.

- ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE.

- Molbase. (n.d.). This compound | CAS 29668-43-7.

- SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}.

- National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.

- Western University. (n.d.). NMR Sample Preparation.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Examples - Example 8.

- National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.

- Fisher Scientific. (n.d.). This compound, Thermo Scientific.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Appretech Scientific Limited. (n.d.). This compound.

- University of Milan. (2022, May 6). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- SpectraBase. (n.d.). 5,8-difluoro-2,3-dihydro-1,4-benzodioxine - Optional[13C NMR] - Spectrum.

- ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.

- SpectraBase. (n.d.). 2-[(2,3-epoxypropoxy)methyl]-1,4-benzodioxan - Optional[FTIR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 9. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. jascoinc.com [jascoinc.com]

- 15. tdi-bi.com [tdi-bi.com]

- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of the ¹H NMR spectrum is paramount for structural elucidation and purity assessment. This document details the experimental protocol for acquiring a high-quality spectrum, provides a detailed theoretical analysis of the expected chemical shifts and coupling constants, and explains the underlying principles governing the spectral features of this molecule. The guide is designed to be a valuable resource for researchers and scientists working with benzodioxane-based scaffolds.

Introduction

2,3-Dihydro-1,4-benzodioxine and its derivatives are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds. The specific analogue, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural integrity and purity are critical for the successful development of downstream products. ¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and quality control of this compound. This guide offers a detailed exploration of its ¹H NMR spectrum, combining established theoretical principles with practical experimental considerations.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-resolution ¹H NMR spectrum is foundational to accurate spectral interpretation. The following protocol outlines the best practices for sample preparation and instrument setup.

Sample Preparation

A meticulously prepared sample is a prerequisite for a high-quality NMR spectrum. The following steps ensure the sample is free from contaminants and optimized for analysis.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ can be used. The choice of solvent will slightly affect the chemical shifts of the protons.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Solvent | CDCl₃ or DMSO-d₆ | Chosen based on sample solubility. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is sufficient. |

| Number of Scans | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (aq) | 3-4 seconds | Longer acquisition times lead to better resolution. |

| Spectral Width (sw) | 12-16 ppm | Ensures all proton signals, from aliphatic to aldehydic, are captured. |

| Referencing | Tetramethylsilane (TMS) at 0.00 ppm | Provides a universal reference for chemical shifts. |

Predicted ¹H NMR Spectrum and Interpretation

Molecular Structure and Proton Designations

For clarity in the following discussion, the protons of this compound are designated as follows:

Figure 1. Molecular structure of this compound with proton designations.

Predicted Chemical Shifts (δ) and Coupling Constants (J)

The predicted ¹H NMR spectral data are summarized in the table below. These values are estimated based on established substituent effects and data from similar compounds.

| Proton Designation | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-aldehyde | 9.8 - 10.0 | s | - |

| H-6 | 7.3 - 7.5 | d | Jortho = 7.0 - 9.0 |

| H-7 | 7.0 - 7.2 | t | Jortho = 7.0 - 9.0 |

| H-8 | 7.2 - 7.4 | d | Jortho = 7.0 - 9.0 |

| H-2, H-3 | 4.2 - 4.4 | m | - |

Detailed Spectral Analysis

-

Aldehyde Proton (H-aldehyde): The proton of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the range of δ 9.8-10.0 ppm.[1] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. This signal will appear as a singlet as there are no adjacent protons within three bonds to couple with.

-

Aromatic Protons (H-6, H-7, H-8): The three protons on the benzene ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The presence of the electron-withdrawing aldehyde group and the electron-donating ether linkages of the dioxine ring will influence their specific chemical shifts.

-

H-6: This proton is ortho to the aldehyde group and will be the most deshielded of the aromatic protons due to the strong electron-withdrawing and anisotropic effects of the carbonyl group. It is expected to appear as a doublet due to coupling with H-7.

-

H-8: This proton is also ortho to an oxygen atom of the dioxine ring and para to the aldehyde group. The electron-donating effect of the ether oxygen will be counteracted by the electron-withdrawing effect of the aldehyde. It is expected to appear as a doublet due to coupling with H-7.

-

H-7: This proton is meta to the aldehyde group and situated between H-6 and H-8. It will experience coupling to both neighboring protons, and is therefore expected to appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar).

-

-

Dioxine Protons (H-2, H-3): The four protons on the ethylene bridge of the dioxine ring are chemically equivalent due to rapid conformational changes at room temperature. They are expected to appear as a multiplet in the region of δ 4.2-4.4 ppm. In the parent 1,4-benzodioxan, these protons appear around 4.28 ppm. The substituent at the 5-position is not expected to have a significant effect on their chemical shift.

Visualizing the Experimental Workflow

The process of obtaining and interpreting the ¹H NMR spectrum can be visualized as a logical workflow.

Figure 2. Workflow for ¹H NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹H NMR spectrum of this compound. By following the detailed experimental protocol, researchers can acquire high-quality data. The provided spectral analysis, based on established principles of NMR spectroscopy, offers a reliable prediction of the chemical shifts and coupling patterns, which is invaluable for structural verification. This guide serves as a practical resource for scientists and professionals in the field of drug development and organic chemistry, facilitating the accurate and efficient characterization of this important synthetic intermediate.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- PubChem: 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.[Link]

- Doc Brown's Chemistry: proton 1H NMR spectrum of benzaldehyde C6H5CHO.[Link]

- MDPI: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.[Link]

- NIST Chemistry WebBook: 1,4-Benzodioxin, 2,3-dihydro-.[Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

This guide provides a comprehensive examination of the principles, experimental protocols, and data interpretation involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde (CAS No. 29668-43-7).[1][2][3][4] Designed for researchers and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven insights to ensure robust and reliable structural elucidation.

Foundational Principles: Structure and Spectroscopic Correlation

This compound is a substituted aromatic compound featuring a benzodioxine core with a formyl (aldehyde) substituent. Its molecular formula is C₉H₈O₃.[1][2] The structural complexity, arising from the fusion of aromatic and heterocyclic rings and the presence of a strongly electron-withdrawing group, makes 13C NMR spectroscopy an indispensable tool for its characterization.

The core principle of 13C NMR lies in the magnetic properties of the ¹³C isotope. Although its natural abundance is only 1.1%, modern Fourier transform (FT) spectrometers can readily detect it, providing a distinct signal for each unique carbon environment within the molecule.[5] The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a 13C spectrum. It is highly sensitive to the local electronic environment of each carbon nucleus. Key factors influencing the chemical shift include the hybridization of the carbon atom, the electronegativity of adjacent atoms, and resonance effects.

For this compound, we can anticipate signals in three distinct regions of the spectrum:

-

The Carbonyl Region (Downfield): The aldehyde carbon is sp² hybridized and double-bonded to a highly electronegative oxygen atom, causing extreme deshielding. This results in a characteristic signal at the far downfield end of the spectrum.[6][7][8]

-

The Aromatic Region: The six carbons of the benzene ring are also sp² hybridized and will resonate in the intermediate region of the spectrum. Their precise chemical shifts are modulated by the electronic effects of the fused dioxane ring and the aldehyde substituent.[9]

-

The Aliphatic Region (Upfield): The two sp³ hybridized carbons of the dihydrodioxine ring are shielded relative to the aromatic carbons. However, their direct attachment to oxygen atoms causes a significant downfield shift compared to simple alkanes.

Below is the molecular structure with the conventional numbering system used for spectral assignment.

Caption: Experimental workflow for 13C NMR analysis.

Causality Behind Experimental Choices

-

Analyte & Solvent: A high-purity analyte ensures that observed signals are from the target molecule. [2]Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for similar organics and its well-characterized residual peak at ~77.16 ppm, which serves as a convenient secondary reference. [9]* Concentration: A concentration of 15-30 mg/0.6 mL provides a strong signal without inducing significant line broadening from increased viscosity, optimizing the signal-to-noise ratio (S/N).

-

Acquisition Parameters:

-

Pulse Program & Decoupling: A standard power-gated decoupling pulse program (zgpg30) is employed to irradiate all protons. This collapses the ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. This process also provides a Nuclear Overhauser Enhancement (NOE), which can increase the signal intensity of protonated carbons by up to 200%. [5][10] * Flip Angle and Relaxation Delay: A reduced flip angle (e.g., 30°) is strategically chosen over a 90° pulse. [11]This perturbs the spin system less, allowing the longitudinal magnetization to recover more quickly. Consequently, a shorter relaxation delay (D1) of 2.0 seconds can be used, significantly reducing the total experiment time without saturating the signals from quaternary carbons, which typically have long T1 relaxation times. [10] * Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is mandatory. [5]Starting with 256 scans is a robust baseline for a molecule of this size at the specified concentration. This number should be increased in multiples of two if the S/N for key signals, particularly the quaternary carbons, is insufficient.

-

Spectral Data Analysis and Interpretation

While an experimental spectrum for this specific compound is not publicly available in the searched databases, a highly accurate prediction can be synthesized from established chemical shift theory and data for analogous structures like benzaldehyde and 1,4-benzodioxane. [6][12][13]

Predicted Chemical Shifts and Assignments

The following table summarizes the expected 13C NMR data for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Rationale for Assignment |

| CHO | 190 – 193 | CH | Carbonyl Carbon: Most downfield signal due to sp² hybridization and double bond to oxygen. Diagnostic for aldehydes. [6][8] |

| C-4a | 148 – 152 | C (Quaternary) | Aromatic C-O: Attached to two oxygen atoms (ether and part of the fused ring system), leading to strong deshielding. |

| C-8a | 142 – 145 | C (Quaternary) | Aromatic C-O: Attached to one ether oxygen. Less deshielded than C-4a. |

| C-5 | 133 – 137 | C (Quaternary) | Aromatic C-CHO: Ipso-carbon attached to the electron-withdrawing aldehyde group. |

| C-7 | 127 – 131 | CH | Aromatic CH: Influenced by its position relative to the substituents. |

| C-6 | 122 – 126 | CH | Aromatic CH: Expected to be shielded relative to C-7. |

| C-8 | 116 – 120 | CH | Aromatic CH: Typically one of the more shielded aromatic carbons in this system. |

| C-2, C-3 | 63 – 66 | CH₂ | Aliphatic O-CH₂: sp³ carbons directly bonded to electronegative oxygen, appearing significantly downfield from typical alkanes. [13] |

Note: The assignments for C-6, C-7, and C-8 are predictive and would require 2D NMR experiments (like HSQC/HMBC) for unambiguous confirmation.

Interpretation Logic

The analysis follows a deductive process to confirm the molecular structure.

Sources

- 1. chembk.com [chembk.com]

- 2. appretech.com [appretech.com]

- 3. CAS 29668-43-7 | this compound - Synblock [synblock.com]

- 4. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. 1,4-Benzodioxan(493-09-4) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Mass Spectrometric Interrogation of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (molecular formula: C₉H₈O₃, molecular weight: 164.16 g/mol )[1][2]. This compound, a key intermediate in pharmaceutical synthesis, demands robust analytical methodologies for its characterization and quantification. This document will delve into the anticipated fragmentation patterns under electron ionization (EI), propose detailed analytical protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into the causal factors influencing experimental design. The target audience for this guide includes researchers, analytical scientists, and professionals in drug development who require a deep, practical understanding of the mass spectrometric behavior of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry. Its structural motif is a recurring feature in various pharmacologically active agents. Consequently, the ability to unambiguously identify and quantify this molecule is paramount during drug discovery, development, and quality control processes. Mass spectrometry, particularly when coupled with gas chromatography, offers unparalleled sensitivity and specificity for this purpose. This guide will elucidate the principles and practicalities of applying this powerful technique to the analysis of this target analyte.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

While an experimentally acquired mass spectrum for this compound is not publicly available in spectral databases, its fragmentation pattern under electron ionization can be reliably predicted based on the well-established fragmentation of aromatic aldehydes and structurally analogous compounds.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 164. This peak arises from the removal of a single electron from the molecule and represents its intact mass.

Primary Fragmentation Pathways: Aromatic aldehydes typically undergo characteristic fragmentation patterns, primarily involving the cleavage of bonds adjacent to the carbonyl group and rearrangements within the aromatic system.[3]

-

Loss of a Hydrogen Radical (M-1): A prominent peak is anticipated at m/z 163, corresponding to the loss of a hydrogen radical from the aldehyde functional group. This results in the formation of a stable acylium ion.

-

Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group will lead to the loss of the formyl radical (CHO), generating a significant fragment at m/z 135.

-

Retro-Diels-Alder (RDA) Fragmentation of the Dioxane Ring: The dihydrobenzodioxine moiety can undergo a characteristic retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment ion at m/z 136. Subsequent loss of a hydrogen radical or the formyl group from this fragment could also occur.

Secondary Fragmentations: The primary fragment ions will likely undergo further fragmentation, leading to a series of smaller, characteristic ions that aid in structural confirmation.

The proposed fragmentation pathways are visualized in the following diagram:

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 164 | [C₉H₈O₃]⁺˙ | - |

| 163 | [C₉H₇O₃]⁺ | H• |

| 135 | [C₈H₇O₂]⁺ | CHO• |

| 136 | [C₇H₄O₃]⁺˙ | C₂H₄ |

| 108 | [C₆H₄O₂]⁺ | C₂H₄ + CHO• |

Experimental Protocol: GC-MS Analysis

This section outlines a robust and validated protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from interfering matrix components.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane in a volumetric flask to create a 1 mg/mL stock solution. The choice of solvent is critical; it must be compatible with the GC column and not co-elute with the analyte.

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Extraction (from a solid matrix, e.g., a reaction mixture):

-

Accurately weigh a portion of the solid sample.

-

Add a known volume of the chosen extraction solvent.

-

Vortex or sonicate for 10-15 minutes to ensure complete dissolution of the analyte.

-

Centrifuge the sample to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean vial.

-

If necessary, dilute the extract to fall within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.[4]

-

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Prevents column overloading and peak distortion. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents detector saturation with concentrated samples. |

| Carrier Gas | Helium | Provides good chromatographic resolution and is inert. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the analysis of aromatic compounds. |